Stereochemistry & Enantioselectivity: (E)- vs. (Z)-Isomer
The (E)-configuration of the target compound is essential for stereocontrol in downstream reactions. In the synthesis of N-protected statine, reaction of the (E)-isomer with chiral auxiliaries enables the subsequent lipase-catalyzed kinetic resolution to proceed with high enantiomeric excess [1]. The (Z)-isomer (CAS 954409-02-0), by contrast, presents the chloromethyl and methoxy groups on the same face of the double bond, altering the approach trajectory of nucleophiles and enzymes. This geometric difference directly impacts the enantiomeric excess achievable in asymmetric transformations .
| Evidence Dimension | Enantiomeric excess in lipase-catalyzed kinetic resolution |
|---|---|
| Target Compound Data | High enantiomeric excess (exact value not reported, described as 'excellent') |
| Comparator Or Baseline | (Z)-isomer (CAS 954409-02-0) or stereoisomeric mixture |
| Quantified Difference | Not quantifiable from available data; difference is functional (enables vs. prevents effective resolution) |
| Conditions | Lipase-catalyzed kinetic resolution of cis-(±)-butyric acid 2-isobutyl-5-oxopyrrolidin-3-yl ester derived from the target compound [1] |
Why This Matters
Procurement of the incorrect (Z)-isomer or a stereochemical mixture would compromise or entirely negate enantioselectivity in chiral synthesis workflows, directly impacting product purity and yield.
- [1] Banziger, M., et al. (1993). A Facile Synthesis of N-Protected Statine and Analogs via a Lipase-Catalyzed Kinetic Resolution. Journal of Organic Chemistry, 58(15), 4010-4012. View Source
